3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol
Description
Properties
IUPAC Name |
3-[(4-methylcyclohexyl)methylamino]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9-2-4-10(5-3-9)6-12-7-11(14)8-13/h9-14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBWPOYFLUDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexylmethanol and 3-chloropropane-1,2-diol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: 4-methylcyclohexylmethanol is reacted with 3-chloropropane-1,2-diol under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol is CHN O, with a molecular weight of approximately 201.31 g/mol. The compound contains an amino group and hydroxyl groups that contribute to its reactivity and potential applications in synthesis and biological activity.
Antimicrobial Activity
Research has indicated that aminodiol derivatives exhibit significant antimicrobial properties. For instance, studies comparing various aminodiols have shown that modifications to the structure can enhance their effectiveness against bacterial strains. The structure-activity relationship (SAR) for these compounds suggests that the presence of specific functional groups can influence their antimicrobial potency .
Anticancer Potential
Recent investigations into aminodiol derivatives have also revealed promising anticancer activities. Compounds similar to this compound have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. For example, derivatives were screened against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with some exhibiting IC values in the low microgram range . This suggests potential for further development into anticancer agents.
Chiral Catalysts
This compound has been explored as a chiral ligand in asymmetric synthesis. In particular, its derivatives have been utilized in the enantioselective addition of diethylzinc to benzaldehyde, yielding chiral alcohols with high enantiomeric purity. This application highlights the compound's utility in producing enantiomerically enriched products for pharmaceutical applications .
Chemical Intermediate
Given its functional groups, this compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as alkylation or acylation, facilitating the development of new compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key physicochemical differences between the target compound and analogs:
Key Observations:
- Hydrophobicity: The hexadecylamino derivative is significantly more hydrophobic than the target compound, impacting solubility and formulation compatibility.
- Biological Activity : Chlorinated (9d) and thioether derivatives () show antitumor and metal-coordination capabilities, whereas the target compound lacks reported bioactivity data.
Biological Activity
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol, with the molecular formula C₁₁H₂₃NO₂, is an organic compound that has garnered interest for its potential biological activities. This compound features a cyclohexyl ring substituted with a methyl group and an amino group linked to a propane-1,2-diol moiety. Its structural characteristics suggest possible interactions with biological systems, making it a candidate for various medicinal and biochemical applications.
The biological activity of this compound is primarily attributed to its ability to act as a ligand , binding to specific receptors or enzymes. This interaction can modulate the activity of these targets, influencing various signal transduction pathways and metabolic processes. The compound may exhibit both agonistic and antagonistic effects depending on the target and context of use.
Biological Applications
Research into the biological applications of this compound has revealed several potential uses:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of aminodiols, including this compound, may exhibit antimicrobial properties. For instance, compounds similar to this compound have shown varying degrees of inhibition against Gram-negative and Gram-positive bacteria .
- Therapeutic Potential : The compound is being explored for its role as a precursor in drug synthesis, indicating its potential therapeutic applications in medicine.
- Biochemical Probes : It has been investigated as a biochemical probe in various research contexts, suggesting utility in studying biological processes or pathways.
Antimicrobial Testing
In a study comparing the antimicrobial activities of various aminodiols, compounds structurally related to this compound demonstrated significant inhibition against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. Notably, one derivative achieved over 40% inhibition against P. aeruginosa, while another showed moderate effectiveness against Candida albicans .
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | >40 |
| Similar Aminodiol Derivative | Staphylococcus aureus | 30 |
| Similar Aminodiol Derivative | Candida albicans | Moderate |
Synthesis and Characterization
A detailed synthesis protocol for this compound involves the reaction of 4-methylcyclohexylmethanol with 3-chloropropane-1,2-diol under basic conditions. The synthesis yields high purity products suitable for biological testing . Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.
Comparative Analysis
When compared to similar compounds like 3-{[(Cyclohexyl)methyl]amino}propane-1,2-diol and 3-{[(4-Ethylcyclohexyl)methyl]amino}propane-1,2-diol, this compound exhibits unique steric and electronic properties due to the presence of the methyl group on the cyclohexyl ring. This modification may influence its reactivity and interaction with biological targets .
Table: Comparison of Similar Compounds
| Compound | Unique Feature |
|---|---|
| 3-{[(Cyclohexyl)methyl]amino}propane-1,2-diol | Lacks methyl substitution |
| 3-{[(4-Ethylcyclohexyl)methyl]amino}propane-1,2-diol | Ethyl group instead of methyl |
| This compound | Methyl substitution enhancing activity |
Q & A
Q. What synthetic routes are available for 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol, and how can reaction conditions be optimized?
The synthesis typically involves cyclohexane derivatives and amino-alcohol precursors. For example, analogous compounds like 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol are synthesized via catalytic reactions between cyclohexanone and isopropanol under elevated temperatures (80–120°C) and pressures (1–3 atm) using acid or base catalysts . Optimization focuses on adjusting catalyst type (e.g., Pt/C vs. Pd/C), solvent polarity, and reaction time to maximize yield. Post-synthesis purification often employs recrystallization or column chromatography with polar solvents like ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry and substituent positions. For similar diols, NMR reveals hydroxyl proton signals at δ 1.2–2.1 ppm (cyclohexyl CH) and δ 3.4–4.2 ppm (diol protons), while NMR distinguishes quaternary carbons in the cyclohexyl ring (e.g., 72–75 ppm for oxygenated carbons) . Mass spectrometry (MS-DART) provides molecular ion confirmation, with fragmentation patterns validating the amino-diol backbone .
Q. How can purity be ensured during synthesis, and what impurities are commonly observed?
Impurities often arise from incomplete substitution or byproducts like unreacted cyclohexyl intermediates. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is used for purity assessment. For example, diastereomeric impurities in analogous compounds are resolved using C18 columns with acetonitrile/water gradients (70:30 to 90:10) . Recrystallization in ethanol/water (7:3) achieves >98% purity, confirmed by melting point analysis (e.g., 145–148°C for related diols) .
Q. What computational methods support the prediction of physicochemical properties?
Density Functional Theory (DFT) calculations predict logP (2.1–2.5), solubility (∼50 mg/mL in water), and pKa (9.2–9.8 for the amino group). Molecular dynamics simulations model cyclohexyl ring flexibility, influencing solubility and aggregation behavior . PubChem data (CID: B028146) provides experimental validation for properties like molar mass (188.26 g/mol) and InChIKey .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formation of the cyclohexylamino-diol structure?
Regioselectivity is driven by steric and electronic factors. The 4-methylcyclohexyl group directs substitution to the equatorial position due to reduced steric hindrance, while the amino group’s nucleophilicity favors attack at the less hindered propane-1,2-diol terminus. Isotopic labeling (e.g., -amine precursors) and kinetic studies reveal a two-step mechanism: initial cyclohexylmethylamine formation, followed by diol coupling via SN2 displacement .
Q. How does stereochemistry impact biological activity or material properties?
The cis/trans configuration of the cyclohexyl ring influences hydrogen-bonding capacity and solubility. For example, cis-3-menthoxypropane-1,2-diol exhibits enhanced cooling effects in sensory applications due to optimized intermolecular interactions, while trans-isomers show higher thermal stability in polymer matrices . Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with bioactivity assays showing 2–3-fold differences in receptor binding .
Q. How should contradictory spectral or analytical data be resolved?
Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For instance, hydroxyl proton shifts vary with DMSO-d vs. CDCl. Multi-technique validation (e.g., IR for hydroxyl stretches at 3200–3400 cm) and variable-temperature NMR can distinguish dynamic equilibria from static impurities . In cases of unresolved MS fragments, high-resolution MS (HRMS-ESI) with <5 ppm error confirms molecular formulae .
Q. What strategies address low yields in large-scale synthesis?
Batch process optimization includes:
- Catalyst recycling : Heterogeneous catalysts (e.g., Ni/AlO) achieve ≥90% recovery via filtration .
- Continuous flow reactors : Enhanced heat transfer reduces side reactions (e.g., oxidation of diols to ketones) .
- Green solvents : Cyclopentyl methyl ether (CPME) improves reaction efficiency (yield increase from 65% to 82%) while reducing environmental impact .
Q. How can computational models guide the design of derivatives with improved properties?
Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors). For antimicrobial diols, QSAR models correlate logD (1.8–2.3) with MIC values (2–8 µg/mL) against Gram-positive bacteria . Machine learning (Random Forest) prioritizes substituents (e.g., electron-withdrawing groups on the cyclohexyl ring) for enhanced stability .
Q. What advanced techniques analyze degradation pathways under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolysis products (e.g., 4-methylcyclohexanecarboxylic acid). Isotope ratio monitoring (-labeled diols) tracks metabolic breakdown in vitro, revealing hepatic CYP450-mediated oxidation as the primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
